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Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and highly selective chelator of copper, demonstrating
significant promise for therapeutic applications in diseases characterized by copper
dysregulation, such as Wilson's disease.[1][2][3] Its unique chemical structure, featuring a
steroid moiety for copper specificity and a distinct tail for chelation, allows it to effectively bind
and remove excess copper.[1][3] This document provides detailed application notes and
protocols for utilizing DPM-1001 trihydrochloride in copper chelation assays, intended for
researchers, scientists, and professionals in drug development.

Mechanism of Action

DPM-1001 operates through a specific copper chelation mechanism. The N2-(pyridin-2-
ylmethyl)butane-1,4-diamine tail of the molecule is responsible for the direct binding of copper
ions.[1] Concurrently, the steroid component of the molecule confers a remarkable specificity
for copper over other biologically relevant metal ions.[1][3] This high selectivity minimizes off-
target effects, a critical attribute for a therapeutic chelator.[2][3] The resulting DPM-1001-copper
complex is then excreted from the body, primarily through the feces, effectively reducing copper
levels in key organs like the liver and brain.[1][2][4]

Quantitative Data Summary
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The following tables summarize the key quantitative data regarding the copper chelation
properties of DPM-1001.

Table 1: Binding Affinity and Specificity of DPM-1001

Parameter Value Method Reference
Dissociation Constant Radiolabeled Copper

75 nM s [1]
(Kd) for Cuz+ (°4Cu) Binding Assay

Electrospray

o High specificity for lonization Mass
Metal lon Specificity [11[3]
Copper Spectrometry (ESI-
MS)

Table 2: In Vitro Efficacy of DPM-1001 in a Cellular Model of Wilson's Disease

. . DPM-1001
Cell Line Condition Outcome Reference
Treatment
HepG2 (ATP7B Copper Overload o UM Increased cell 1
knockdown) (>0.5 mM) H viability to >80%
Fibroblasts (from ) o
) ) Copper-induced -~ Inhibition of cell
Wilson's disease Not specified [11[2]
cell death death

patients)

Table 3: In Vivo Efficacy of DPM-1001 in a Mouse Model of Wilson's Disease
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. Parameter Treatment
Tissue Result Reference
Measured Group
Significant
_ DPM-1001 o
Liver Copper Levels reduction in [1112114]
treated
copper levels
Significant
_ DPM-1001 o
Brain Copper Levels reduction in [1][2][4]
treated
copper levels
Significant
] Metallothionein DPM-1001 reduction in
Liver o [1]
Levels treated metallothionein
levels
Significant
) Metallothionein DPM-1001 reduction in
Brain . [1]
Levels treated metallothionein
levels

Experimental Protocols

Protocol 1: In Vitro Copper Chelation Assay using
Electrospray lonization Mass Spectrometry (ESI-MS)

This protocol is designed to qualitatively assess the formation of a complex between DPM-
1001 and copper, as well as to confirm its specificity against other metal ions.

Materials:

DPM-1001 trihydrochloride

Copper(ll) sulfate (CuSOa) or other copper salts

Nitrates or sulfates of other metal ions for specificity testing (e.g., Zn?*, Fe?*, Ni¢*, Co?*,
Mn2+)

High-purity water
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e Methanol

e Mass spectrometer equipped with an ESI source

Procedure:

e Prepare a 1 mM stock solution of DPM-1001 in high-purity water.

e Prepare 8 mM stock solutions of each metal salt in high-purity water.

e In a microcentrifuge tube, mix 1 equivalent of the DPM-1001 stock solution with 8
equivalents of the copper salt solution.

o For specificity testing, in separate tubes, mix 1 equivalent of the DPM-1001 stock solution
with 8 equivalents of each of the other metal salt solutions.

¢ Incubate the solutions at room temperature for 30 minutes.

» Dilute the samples in a 50:50 methanol:water solution to a final concentration suitable for
your mass spectrometer (e.g., 10 uM).

« Infuse the diluted samples directly into the ESI-MS.
e Acquire mass spectra in positive ion mode.

e Analyze the spectra for a peak corresponding to the [DPM-1001 + Cu]?* complex. Compare
the results from the copper-containing sample with those from the samples containing other
metals to assess specificity.
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Caption: Workflow for ESI-MS analysis of DPM-1001 copper chelation.

Protocol 2: Determination of Binding Affinity (Kd) using
a Radiolabeled Copper (°4Cu?*) Binding Assay

This protocol provides a method to quantify the binding affinity of DPM-1001 for copper.

Materials:

DPM-1001 trihydrochloride

Radiolabeled copper (°4Cu?*)

C18 solid-phase extraction columns

Scintillation counter

Binding buffer (e.g., HEPES or Tris-based buffer at physiological pH)
Procedure:

o Prepare a series of dilutions of DPM-1001 in binding buffer. A final concentration range of 10
nM to 1 uM is recommended.
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Prepare a working solution of ¢4Cu?* in binding buffer. The concentration should be in the
low nanomolar range and kept constant across all samples.

In microcentrifuge tubes, incubate a fixed concentration of 4Cu2* with varying
concentrations of DPM-1001. Include a control sample with no DPM-1001.

Incubate the mixtures at room temperature for 1 hour to allow binding to reach equilibrium.

Separate the DPM-1001-%4Cu2* complex from unbound ¢4Cu2* by passing the samples
through a pre-equilibrated C18 column. The hydrophobic DPM-1001 and its complex will be
retained, while the free copper will pass through.

Wash the C18 column with binding buffer to remove any remaining unbound copper.

Elute the bound complex from the column using an appropriate organic solvent (e.g.,
methanol or acetonitrile).

Quantify the amount of radioactivity in the eluate using a scintillation counter.
Plot the amount of bound ¢4Cu?* as a function of the DPM-1001 concentration.

Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation
using appropriate software (e.g., GraphPad Prism).
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Caption: Experimental workflow for determining the Kd of DPM-1001.

Protocol 3: Cell Viability Assay to Assess Protection
Against Copper Toxicity

This protocol uses the MTT assay to evaluate the ability of DPM-1001 to protect cells from
copper-induced toxicity.

Materials:
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» Hepatocyte cell line (e.g., HepG2)

e Cell culture medium (e.g., RPMI with 10% FBS)

o DPM-1001 trihydrochloride

o Copper(ll) sulfate (CuSOa)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e DMSO

o 96-well cell culture plates

o Plate reader

Procedure:

e Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency after 24
hours.

o After 24 hours, pre-incubate the cells with 2 uM DPM-1001 for 1 hour.[1] Include control
wells with no DPM-1001.

e Prepare a range of copper sulfate solutions in cell culture medium (e.g., 0 to 1.5 mM).

» Remove the medium from the wells and add the copper sulfate solutions to both the DPM-
1001-treated and untreated cells.

e Incubate the plate for 12-24 hours.

e Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form
formazan crystals.

e Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

e Measure the absorbance at 570 nm using a plate reader.
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o Calculate cell viability as a percentage of the untreated control (O mM copper). Plot cell
viability versus copper concentration for both DPM-1001-treated and untreated cells.
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Cell Culture & Treatment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b11934143?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6075031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6075031/
https://pubmed.ncbi.nlm.nih.gov/29945887/
https://pubmed.ncbi.nlm.nih.gov/29945887/
https://www.depymed.com/uploads/1/4/0/4/140481341/genes_dev.-2018-krishnan-944-52-1.pdf
https://www.researchgate.net/publication/326003370_DPM-1001_decreased_copper_levels_and_ameliorated_deficits_in_a_mouse_model_of_Wilson's_disease
https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-for-copper-chelation-assay
https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-for-copper-chelation-assay
https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-for-copper-chelation-assay
https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-for-copper-chelation-assay
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11934143?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

